molecular formula C35H46O2 B12626519 4,4'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) CAS No. 918133-72-9

4,4'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol)

Cat. No.: B12626519
CAS No.: 918133-72-9
M. Wt: 498.7 g/mol
InChI Key: ZAWLNLKKHRSRPI-UHFFFAOYSA-N
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Description

4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) is a complex organic compound that belongs to the class of fluorene derivatives. This compound is characterized by its unique structure, which includes a fluorene core substituted with hexyl chains and two 2-methylbut-3-yn-2-ol groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is reacted with hexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 9,9-dihexylfluorene is then subjected to a Sonogashira coupling reaction with 2-methylbut-3-yn-2-ol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using anhydrous conditions and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.

Mechanism of Action

The mechanism of action of 4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s fluorene core allows it to participate in π-π stacking interactions, which can influence its binding to proteins and nucleic acids. Additionally, the presence of hydroxyl groups enables hydrogen bonding, further stabilizing its interactions with biological molecules. These interactions can modulate various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dihexyl-2,7-dibromofluorene: A similar compound with bromine substituents instead of hydroxyl groups.

    4,4’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol): A compound with octyl chains instead of hexyl chains.

    9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): A compound with carbazole substituents.

Uniqueness

4,4’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(2-methylbut-3-yn-2-ol) is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of both hexyl chains and 2-methylbut-3-yn-2-ol groups enhances its solubility, stability, and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

918133-72-9

Molecular Formula

C35H46O2

Molecular Weight

498.7 g/mol

IUPAC Name

4-[9,9-dihexyl-7-(3-hydroxy-3-methylbut-1-ynyl)fluoren-2-yl]-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C35H46O2/c1-7-9-11-13-21-35(22-14-12-10-8-2)31-25-27(19-23-33(3,4)36)15-17-29(31)30-18-16-28(26-32(30)35)20-24-34(5,6)37/h15-18,25-26,36-37H,7-14,21-22H2,1-6H3

InChI Key

ZAWLNLKKHRSRPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)C#CC(C)(C)O)C3=C1C=C(C=C3)C#CC(C)(C)O)CCCCCC

Origin of Product

United States

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